3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 3-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. For instance, the reaction between 4-bromobenzonitrile and hydroxylamine hydrochloride forms the corresponding amidoxime, which can then be cyclized with 3-methylphenoxyacetic acid under dehydrating conditions to yield the oxadiazole ring.
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Substitution reactions: : The bromine atom on the phenyl ring can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy moiety, forming a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can lead to the formation of various reduced heterocycles.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: 3-(4-bromophenyl)-5-[(3-carboxyphenoxy)methyl]-1,2,4-oxadiazole.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Products such as 3-(4-aminophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features allow for the exploration of various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In materials science, this compound can be used in the design of new polymers and advanced materials due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(4-fluorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
Compared to its analogs, 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole may exhibit unique reactivity due to the presence of the bromine atom, which can participate in additional types of chemical reactions such as cross-coupling. This makes it a valuable compound for further functionalization and the development of new derivatives with potentially enhanced properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDFGIJRGSLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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